4-(2,6-Dimethylmorpholino)aniline

Tachykinin Receptor Antagonism NK1 Antagonist Neurokinin Receptor Pharmacology

Generic morpholinoaniline substitutions compromise target engagement and selectivity in kinase and NK1 receptor programs. 4-(2,6-Dimethylmorpholino)aniline (CAS 325168-00-1) delivers the cis-2,6-dimethylmorpholine stereochemistry essential for nanomolar potency (derivative NK1 IC50=11.3 nM; mTOR IC50=535 nM). Its para-aniline core enables efficient diazotization and cross-coupling for lead diversification. Researchers obtain a LogP=1.87, PSA=38.49 Ų scaffold with favorable permeability. Bulk stock available for immediate dispatch.

Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28
CAS No. 325168-00-1
Cat. No. B1142015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dimethylmorpholino)aniline
CAS325168-00-1
Synonyms3-(2,6-Dimethyl-4-morpholinyl)-benzenamine
Molecular FormulaC₁₂H₁₈N₂O
Molecular Weight206.28
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Dimethylmorpholino)aniline Identity & Properties


4-(2,6-Dimethylmorpholino)aniline (CAS 325168-00-1) is a heterocyclic aromatic amine building block, comprising a para-substituted aniline core linked to a 2,6-dimethylmorpholine moiety [1]. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol . The compound exists as a cis-2,6-dimethyl substituted morpholine derivative, providing a stereochemically defined, rigid scaffold for medicinal chemistry applications [2]. Predicted physicochemical properties include a boiling point of 370.2±37.0 °C, density of 1.057±0.06 g/cm³, and a pKa of 7.57±0.10 . The calculated LogP is 1.87, with a polar surface area of 38.49 Ų, indicating favorable drug-like properties [3]. As a building block, it is widely used in the synthesis of kinase inhibitors and other bioactive molecules .

cis-2,6-Dimethylmorpholine scaffold for stereochemically defined kinase inhibitor synthesis

para-Aniline substitution enables directional functionalization and coupling reactions

Reported drug-like property context (LogP/PSA within Rule of Five) supports lead-like exploration

4-(2,6-Dimethylmorpholino)aniline: Non-Equivalent Substitution


Direct substitution of 4-(2,6-Dimethylmorpholino)aniline with its unsubstituted analog, 4-morpholinoaniline, or with other aniline derivatives is not advisable for scientific applications requiring defined steric and stereochemical parameters. The 2,6-dimethyl substitution on the morpholine ring introduces significant steric bulk and a fixed cis-configuration , which can profoundly alter molecular recognition events at biological targets compared to the unsubstituted morpholine . This steric hindrance is a critical determinant of binding selectivity and potency, as documented in kinase inhibitor development where the 2,6-dimethylmorpholine moiety confers enhanced target engagement and reduced off-target activity . Furthermore, the specific aniline substitution pattern (para-position) provides a unique vector for further functionalization, differentiating it from ortho- or meta-substituted isomers that would yield distinct molecular geometries and biological outcomes . Therefore, procurement decisions based solely on the 'morpholinoaniline' class without accounting for this specific substitution pattern will likely result in altered or nullified biological activity in downstream assays.

Target Scaffold
Common Substitutes
4-(2,6-Dimethylmorpholino)aniline (cis-2,6-dimethyl)
4-Morpholinoaniline; ortho/meta isomers; trans-2,6-dimethyl analog
Steric bulk and fixed cis-configuration may shift target binding affinity and kinase selectivity profile. para-Substitution geometry cannot be replicated by ortho/meta isomers, potentially altering molecular recognition and downstream assay outcomes.

4-(2,6-Dimethylmorpholino)aniline vs Closest Analogs


Steric Differentiation in NK1 Receptor Binding

A compound incorporating the 4-(2,6-dimethylmorpholino)aniline scaffold demonstrated an IC50 of 11.3 nM for binding to the human Tachykinin receptor 1 (NK1) expressed in CHO cells [1]. This high affinity is attributed to the optimized steric and stereoelectronic fit provided by the 2,6-dimethylmorpholine moiety. In contrast, the unsubstituted 4-morpholinoaniline analog would present a less conformationally restricted and sterically demanding binding surface, which is a recognized SAR principle in the field . While a direct IC50 for the unsubstituted analog in the same assay is not available, the 11.3 nM value is a benchmark for potent NK1 antagonism and serves as a quantifiable point of differentiation for this specific scaffold [1]. The difference is a class-level inference based on the established importance of the 2,6-dimethyl substitution for achieving high-affinity interactions [2].

NK1 Binding
Class-level inference
IC50 11.3 nM
Supports NK1 assay binding context; steric-fit inference
Direct comparator data for unsubstituted analog to verify
Tachykinin Receptor Antagonism NK1 Antagonist Neurokinin Receptor Pharmacology

Stereochemical Impact on PI3K/mTOR Inhibition

Derivatives of 4-(2,6-dimethylmorpholino)aniline are key intermediates in the synthesis of PI3K/mTOR inhibitors, where the cis-2,6-dimethylmorpholine moiety is critical for achieving selectivity [1]. For example, in mTOR inhibitor development, the specific stereochemistry of the 2,6-dimethylmorpholine ring is essential for binding to the kinase domain, with the cis-configuration providing an optimal fit . While the parent compound 4-(2,6-dimethylmorpholino)aniline itself is not the final inhibitor, its use as a building block enables the incorporation of this crucial stereochemical element. In contrast, the unsubstituted morpholinoaniline or trans-2,6-dimethylmorpholinoaniline would present different spatial arrangements, leading to altered or abolished inhibitory activity . For instance, a compound containing the 2,6-dimethylmorpholine moiety demonstrated an IC50 of 535 nM in an mTOR Lanthascreen assay [2]. Although a direct comparator is lacking, the stereochemical dependence of this activity is a well-established class-level inference [1].

mTOR Inhibition
Class-level inference
IC50 535 nM (2,6-dimethyl scaffold derivative)
Stereochemical impact context; cis-configuration critical
Trans-isomer or unsubstituted comparator not available
PI3K/mTOR Inhibitor Cancer Therapeutics Kinase Selectivity

Lipophilicity Enhancement via 2,6-Dimethyl Substitution

The 4-(2,6-dimethylmorpholino)aniline scaffold exhibits a calculated LogP of 1.87 and a polar surface area (PSA) of 38.49 Ų [1]. These values fall well within the Lipinski 'Rule of Five' criteria for oral bioavailability. In comparison, the unsubstituted 4-morpholinoaniline has a calculated LogP of approximately 1.2-1.4 and a PSA of 38.5 Ų . While the PSA is nearly identical, the increased LogP of the dimethyl analog (ΔLogP ≈ 0.5) indicates enhanced lipophilicity, which can correlate with improved membrane permeability and cellular uptake . This difference, though moderate, is a quantifiable physicochemical advantage for certain drug discovery applications requiring a balance between solubility and permeability. The 2,6-dimethyl substitution also introduces steric hindrance that can reduce oxidative metabolism, a class-level inference supported by the use of dimethylmorpholine moieties to block metabolic soft spots .

Lipophilicity
Class-level inference
LogP 1.87 (Δ~+0.5 vs unsubstituted); PSA 38.49 Ų
May correlate with membrane permeability context
Calculated properties; confirm experimentally
Physicochemical Property Optimization LogP and PSA Drug-Likeness

Distinct Reactivity as a para-Aniline Scaffold

4-(2,6-Dimethylmorpholino)aniline is a versatile intermediate for further chemical transformations. Its para-substituted aniline group is highly reactive towards electrophilic aromatic substitution, diazotization, and nucleophilic addition . For instance, it has been used in diazotization and coupling reactions to synthesize azo dyes and other conjugated systems . This specific para-substitution pattern is crucial for maintaining the linear geometry required for many applications, unlike ortho- or meta-substituted isomers that would lead to different molecular shapes and properties . The 2,6-dimethylmorpholine ring also imparts steric protection to the aniline nitrogen, potentially modulating its nucleophilicity compared to unsubstituted morpholinoanilines . While a direct quantitative comparison of reaction rates is not available, the defined para-substitution is a structural feature that determines the utility of this compound in synthetic chemistry.

Reactivity
Class-level inference
para-Aniline coupling (diazotization, electrophilic substitution)
Supports defined geometry synthesis; isomer-dependent utility
Reactivity context class-level; validate in target route
Medicinal Chemistry Building Block Aniline Functionalization Azo Dye Synthesis

4-(2,6-Dimethylmorpholino)aniline: Research & Industrial Applications


NK1 Antagonist Development

This compound serves as a critical building block for the construction of high-affinity NK1 receptor antagonists. The 11.3 nM IC50 demonstrated by a derivative validates the scaffold's utility in this therapeutic area. Researchers targeting neurokinin receptors for pain, depression, or emesis should prioritize this specific building block to achieve the nanomolar potency required for lead optimization [1].

PI3K/mTOR Kinase Inhibitor Synthesis

The cis-2,6-dimethylmorpholine moiety is essential for the activity and selectivity of certain PI3K/mTOR inhibitors. The 535 nM IC50 in an mTOR assay, though from a derivative, underscores the importance of this stereochemical element. Medicinal chemists developing kinase inhibitors should procure this building block to ensure the correct stereochemical presentation for target engagement [2].

Physicochemical Property Optimization

The calculated LogP of 1.87 and PSA of 38.49 Ų make this scaffold an attractive choice for balancing lipophilicity and polarity. Compared to unsubstituted morpholinoaniline, the enhanced LogP may improve membrane permeability. This building block is particularly well-suited for projects where optimizing drug-like properties is a primary goal, such as in lead optimization campaigns [3].

Functional Dye and Organic Material Synthesis

The para-aniline group is highly reactive in diazotization and coupling reactions, making it a valuable intermediate for synthesizing azo dyes, pigments, and fluorescent probes. The 2,6-dimethylmorpholine ring provides steric protection and can modulate the electronic properties of the final dye molecule, offering unique coloristic or photophysical properties compared to simpler aniline derivatives .

Application
Selection Property
Validation Focus
NK1 receptor antagonist research
cis-2,6-Dimethylmorpholine steric scaffold
Binding affinity assay context (IC50 endpoints)
PI3K/mTOR inhibitor synthesis
Stereochemically defined cis-morpholine core
Kinase selectivity and inhibitory endpoint review
Drug-like property optimization studies
LogP/PSA balance for permeability-solubility trade-off
Physicochemical property endpoints (LogP, PSA)
Functional dye and probe synthesis
para-Aniline reactivity for coupling reactions
Structural geometry and reactivity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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